![molecular formula C14H22N2O3 B3166618 tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate CAS No. 912762-82-4](/img/structure/B3166618.png)
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C14H22N2O3 . It is a solid substance at room temperature . The compound has a molecular weight of 266.34 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is a solid substance at room temperature . It has a molecular weight of 266.34 . The compound has a predicted boiling point of 414.3° C at 760 mmHg and a predicted density of 1.1 g/cm3 .Scientific Research Applications
Antibiotic Development
Ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Palladium-Catalyzed Reactions
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . This reaction pathway highlights its utility in organic synthesis.
Tetrasubstituted Pyrroles
Researchers have utilized tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate for the synthesis of tetrasubstituted pyrroles. These pyrroles often bear ester or ketone groups at the C-3 position, making them valuable building blocks in medicinal chemistry .
Drug Intermediates
The compound plays a pivotal role in the synthesis of biologically active molecules. For instance, it contributes to the production of omisertinib (AZD9291), a potent tyrosine kinase inhibitor used in cancer therapy .
properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-12(15)10-5-7-11(18-4)8-6-10/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPRBIGJWBCZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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